molecular formula C12H21N5S B1386852 5-(4-Cyclohexylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine CAS No. 1029751-00-5

5-(4-Cyclohexylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine

Cat. No. B1386852
CAS RN: 1029751-00-5
M. Wt: 267.4 g/mol
InChI Key: RPYJEAHQWAHERC-UHFFFAOYSA-N
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Description

5-(4-Cyclohexylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine (5-CHPTD) is a synthetic compound with a wide range of applications in scientific research. It is a cyclic amine derivative of a piperazine and a thiadiazole, and it has been used in a variety of laboratory experiments for its unique properties.

Scientific Research Applications

Serotonin Receptor Binding

This compound has been identified as a highly selective ligand towards the 5-HT1A receptor, a subtype of serotonin receptor . This receptor plays a crucial role in the central nervous system and is implicated in various conditions such as anxiety, depression, and schizophrenia. The binding affinity of this compound suggests potential applications in the development of new therapeutic agents targeting these disorders.

Anti-inflammatory and Analgesic Applications

Modifications of thiazol-2-amine derivatives have shown promise in the treatment of pain and inflammation . The structural features of these compounds, including the thiadiazol-2-amine moiety, contribute to their activity as COX-2 inhibitors, offering a pathway to develop new non-steroidal anti-inflammatory drugs (NSAIDs).

Cytotoxic Activity

Derivatives of piperazin-1-yl)methanone, which share a similar piperazine scaffold with the compound , have been designed and evaluated for their cytotoxic activity against various cancer cell lines . This suggests that the compound could be a valuable lead structure in anticancer drug design.

Neuroscience Research

Piperazine derivatives are known to exhibit antidepressant-like activities . Given the structural similarity, “5-(4-Cyclohexylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine” could be explored for its potential effects on the central nervous system, possibly as a new class of antidepressants or anxiolytics.

Molecular Biology

In molecular biology, the compound could be used as an intermediate in the synthesis of more complex molecules. Its ability to bind to various receptors and enzymes could make it a useful tool in studying protein-ligand interactions and in the development of assays for biological testing .

Chemistry Research

In the field of chemistry, this compound could serve as a versatile intermediate for the synthesis of a wide range of heterocyclic compounds. Its unique structure allows for various substitutions and modifications, enabling the creation of novel molecules with potential applications in medicinal chemistry and materials science .

Tubulin Polymerization Inhibition

Compounds with a piperazine ring have been studied for their ability to inhibit tubulin polymerization, an important target for anticancer therapies . “5-(4-Cyclohexylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine” could be investigated for similar bioactivities, contributing to the development of new chemotherapeutic agents.

Drug Development

The compound’s structure is conducive to forming hydrogen bonds, which is a desirable feature in drug design. It could be used as a scaffold for developing drugs with improved pharmacokinetic and pharmacodynamic properties, particularly in the realm of G protein-coupled receptor (GPCR) targeting drugs .

properties

IUPAC Name

5-(4-cyclohexylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5S/c13-11-14-15-12(18-11)17-8-6-16(7-9-17)10-4-2-1-3-5-10/h10H,1-9H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYJEAHQWAHERC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C3=NN=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Cyclohexylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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